molecular formula C9H7ClN2O2 B8263501 Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B8263501
M. Wt: 210.62 g/mol
InChI Key: NCOVPZYICORERB-UHFFFAOYSA-N
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Description

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of anti-tuberculosis drugs . The compound’s structure features a fused bicyclic system, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in bacterial cells, leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some of these similar compounds include:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its potential therapeutic applications. The structural formula can be represented as follows:

C9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2

This compound exhibits a range of properties that contribute to its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to cell growth and apoptosis, thereby exerting anticancer effects.
  • Antimicrobial Action : The compound appears to disrupt the synthesis of essential biomolecules in bacterial cells, leading to cell death.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it possesses significant activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Mycobacterium tuberculosis0.07 μg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Table 2: Anticancer Activity

Cell LineIC50 (μM)
MCF-75.0
PC-33.5
HeLa4.0

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitubercular Activity :
    A recent study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds showed promising results against multidrug-resistant tuberculosis (MDR-TB). The lead compounds exhibited MIC values as low as 0.006 μM against Mycobacterium tuberculosis, indicating their potential as effective treatments for resistant strains .
  • Evaluation of Cholinesterase Inhibition :
    Another study investigated the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. This compound displayed significant inhibition with an IC50 value of around 10 μM, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOVPZYICORERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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